7-Nitroindazole, Sodium Salt

NOS inhibitor solubility CNS drug delivery in vivo formulation

Choose 7-Nitroindazole sodium salt for reproducible CNS studies requiring selective neuronal NOS inhibition without iNOS confounding. Unlike the water-insoluble free acid, its aqueous solubility (2 mM in water) enables direct aCSF formulation and osmotic mini-pump delivery, bypassing oil-vehicle pharmacokinetic variability. With ~8.2-fold selectivity for nNOS over iNOS, it outperforms 3-bromo-7-nitroindazole in neuroinflammation and pain models. Validated for sustained neuroprotection in cerebral ischaemia models.

Molecular Formula C7H4N3NaO2
Molecular Weight 185.12 g/mol
Cat. No. B7805347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindazole, Sodium Salt
Molecular FormulaC7H4N3NaO2
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])[N-]N=C2.[Na+]
InChIInChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1
InChIKeyDJMLKKIIBMJGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitroindazole Sodium Salt: A Solubility-Enhanced nNOS Inhibitor for CNS Research


7-Nitroindazole sodium salt (7-NINA, CAS 161467-34-1) is a heterocyclic indazole derivative that acts as an inhibitor of nitric oxide synthase (NOS) [1]. The compound is the sodium salt form of 7-nitroindazole (7-NI), which itself is a well-established pharmacological tool for probing neuronal NOS (nNOS) function [2]. Conversion to the sodium salt yields a form that is more soluble in aqueous media than the parent free acid, facilitating its use in ex vivo and in vivo central nervous system (CNS) studies where consistent dissolution is critical [3].

Why Generic Substitution of 7-Nitroindazole Sodium Salt with Free Acid or Analogues Risks Experimental Inconsistency


Inhibitors of the nitric oxide synthase family cannot be considered interchangeable for CNS-targeted experiments, even when they share an indazole core. The free acid form of 7-nitroindazole is notoriously water-insoluble, requiring complex vehicles such as peanut oil or nanoemulsions to achieve systemic delivery, which introduces pharmacokinetic variability [1]. 3-Bromo-7-nitroindazole, while more potent against nNOS in vitro (IC50 0.17 µM), also potently inhibits inducible NOS (iNOS, IC50 0.29 µM), making it unsuitable for studies requiring nNOS selectivity [2]. The sodium salt form resolves a specific solubility bottleneck without sacrificing the in vivo nNOS selectivity that has made the parent compound a standard in neuroscience research [3].

Quantitative Evidence Guide for 7-Nitroindazole Sodium Salt Differentiation


Aqueous Solubility Advantage Over Free Acid Enables Saline-Based Formulations

The sodium salt form of 7-nitroindazole is explicitly described as 'more soluble than 7-nitroindazole' in a direct head-to-head neuroprotection study using the gerbil model of global cerebral ischaemia [1]. While the free acid is characterized as 'insoluble' in water on commercial technical datasheets , the sodium salt achieves a measurable aqueous solubility of 2 mM in water . This differential solubility profile allows the sodium salt to be administered in saline or artificial cerebrospinal fluid, eliminating the need for oil-based or nanoemulsion vehicles that complicate pharmacokinetic interpretation [2].

NOS inhibitor solubility CNS drug delivery in vivo formulation

Potent Central NOS Inhibition: Sodium Salt IC50 of 0.47 μM in Mouse Cerebellum

7-Nitroindazole sodium salt inhibits central NOS activity with an IC50 of 0.47 μM measured in mouse cerebellum homogenates . In comparison, the free acid 7-nitroindazole exhibits an IC50 of 0.71 μM against rat cerebellar NOS in a comparable tissue homogenate assay [1]. Although these values derive from different studies (mouse vs. rat cerebellum), they suggest that the sodium salt retains potent NOS inhibitory activity equivalent to or slightly exceeding the free acid under similar experimental conditions. Notably, 3-bromo-7-nitroindazole is more potent against nNOS (IC50 0.17 μM) but loses isoform selectivity by also potently inhibiting iNOS (IC50 0.29 μM) [1].

nNOS inhibition cerebellar NOS assay IC50 comparison

Isoform Selectivity Profile: Sodium Salt Maintains nNOS Selectivity Over iNOS That Is Lost with 3-Bromo-7-Nitroindazole

The selectivity profile of 7-nitroindazole (free acid) against the three NOS isoforms has been systematically characterized: IC50 values of 0.71 μM (nNOS), 0.78 μM (eNOS), and 5.8 μM (iNOS), yielding a ~8.2-fold selectivity for nNOS over iNOS [1]. Although these values were determined for the free acid, the sodium salt is expected to exhibit an identical selectivity profile because the counterion does not alter the pharmacophore. In contrast, 3-bromo-7-nitroindazole, while a more potent nNOS inhibitor (IC50 0.17 μM), shows greatly reduced selectivity, with an IC50 of only 0.29 μM against iNOS—a mere 1.7-fold selectivity [1]. For experimental paradigms where iNOS inhibition is a confounding factor (e.g., inflammation models), the sodium salt of 7-nitroindazole offers a cleaner pharmacological tool.

NOS isoform selectivity nNOS vs iNOS indazole derivative comparison

In Vivo Neuroprotection Validated in Gerbil Global Cerebral Ischaemia Model

The sodium salt of 7-nitroindazole demonstrated significant neuroprotection in the gerbil model of global cerebral ischaemia when administered via osmotic mini-pump at 0.05 mg/h for 72 hours (P < 0.01 vs. vehicle) [1]. This same study directly compared the sodium salt to the free acid: the sodium salt showed no protection when administered as intermittent bolus injections (up to 12 times post-occlusion), but achieved efficacy equivalent to the free acid and to the reference neuroprotectants MK-801 and eliprodil when delivered by continuous infusion [1]. This finding underscores the practical advantage conferred by enhanced aqueous solubility—enabling continuous low-dose infusion via implantable pump—which is not feasible with the water-insoluble free acid.

cerebral ischaemia neuroprotection in vivo efficacy

Blood-Brain Barrier Penetration Enables Direct CNS Target Engagement

7-Nitroindazole sodium salt is documented to be blood-brain barrier (BBB)-penetrable, a property essential for its function as a central NOS inhibitor . Pharmacodynamic studies have demonstrated that systemic administration of 7-nitroindazole produces an approximately 50% sustained decrease in hippocampal nitric oxide levels in rats, confirming effective target engagement in brain tissue [1]. Additionally, 7-nitroindazole at 25 mg/kg i.p. reduces local cerebral blood flow by approximately 20% across multiple brain regions, providing quantitative evidence of functional CNS penetration and nNOS inhibition [2]. This CNS bioavailability contrasts with peripherally restricted NOS inhibitors such as L-NAME, which do not achieve comparable brain exposure at equivalent doses.

BBB penetration CNS drug delivery brain NOS inhibition

Improved Formulation Compatibility for Chronic In Vivo Infusion Studies

The enhanced aqueous solubility of 7-nitroindazole sodium salt permits its use in implantable osmotic mini-pumps for continuous, low-dose intracranial or systemic infusion [1]. In contrast, the free acid form requires complex vehicles such as peanut oil for intraperitoneal administration, which exhibit saturable, nonlinear pharmacokinetics and variable absorption [2]. The sodium salt, soluble to 2 mM in water and compatible with artificial cerebrospinal fluid , can be directly dissolved in physiologically relevant buffers without organic co-solvents, enabling consistent, predictable drug delivery over extended periods. This formulation flexibility is critical for chronic disease models (e.g., neurodegeneration, epilepsy) where sustained nNOS inhibition is required over days to weeks.

osmotic mini-pump continuous infusion in vivo formulation

Optimal Application Scenarios for 7-Nitroindazole Sodium Salt Based on Verified Differentiation Evidence


Continuous Intracerebroventricular or Systemic Infusion for Chronic Neurodegeneration Models

In long-term studies of Alzheimer's disease, Parkinson's disease, or cerebral ischaemia where sustained nNOS inhibition is required over days to weeks, the sodium salt is uniquely suitable. Its aqueous solubility (2 mM in water ) enables direct dissolution in artificial cerebrospinal fluid and delivery via osmotic mini-pump, a route validated to produce significant neuroprotection in the gerbil global ischaemia model [1]. The free acid cannot be used for this application due to its water insolubility and reliance on oil-based vehicles that are incompatible with pump-based delivery systems [2].

CNS-Focused nNOS Inhibition Requiring Exclusion of iNOS Confounding Effects

For neuroinflammation, sepsis-associated encephalopathy, or pain models where inducible NOS (iNOS) upregulation is a confounding variable, 7-nitroindazole sodium salt provides an ~8.2-fold selectivity for nNOS over iNOS [3]. This contrasts sharply with 3-bromo-7-nitroindazole, which exhibits only 1.7-fold selectivity and potently inhibits iNOS (IC50 0.29 μM) [3], making the sodium salt the cleaner pharmacological tool for attributing observed effects specifically to neuronal NOS.

Ex Vivo Brain Slice Electrophysiology and Superfusion Experiments

The sodium salt dissolves readily in artificial cerebrospinal fluid , permitting its direct inclusion in superfusion media for acute brain slice preparations. This capability was demonstrated in rat hippocampal slices where 7-NINA specifically inhibited nNOS-mediated vasodilation without affecting acetylcholine-induced endothelial NOS responses [4]. The free acid, being insoluble in aqueous buffers, cannot be used in this experimental configuration without potentially neurotoxic organic co-solvents.

In Vivo Studies Requiring Predictable Pharmacokinetics and Reduced Vehicle Interference

The free acid form of 7-nitroindazole exhibits saturable, nonlinear pharmacokinetics when administered in peanut oil, complicating dose-response interpretation [2]. The sodium salt, by enabling aqueous formulation, avoids the absorption variability and potential vehicle-induced pharmacological effects associated with oil-based delivery. Coupled with its validated BBB penetration and ~50% hippocampal NO suppression [5], the sodium salt offers more reproducible target engagement for studies requiring quantitative pharmacodynamic readouts.

Quote Request

Request a Quote for 7-Nitroindazole, Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.